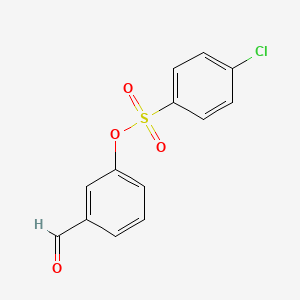

3-Formylphenyl 4-chlorobenzenesulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Formylphenyl 4-chlorobenzenesulfonate is an organic compound with the molecular formula C13H9ClO4S It is a derivative of benzenesulfonate, featuring a formyl group at the 3-position of the phenyl ring and a chlorine atom at the 4-position of the benzenesulfonate moiety

Mechanism of Action

Target of Action

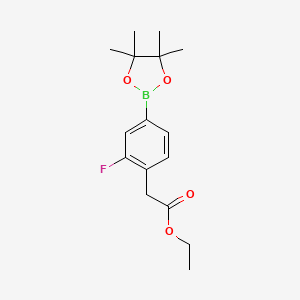

Similar compounds such as phenylboronic acids are known to inhibit serine protease and kinase enzymes, which play a crucial role in the growth, progression, and metastasis of tumor cells .

Mode of Action

It’s worth noting that similar compounds like phenylboronic acids are known to interact with their targets (serine protease and kinase enzymes) and cause changes that inhibit the growth and progression of tumor cells .

Biochemical Pathways

Phenylboronic acids, a related group of compounds, are known to affect the pathways involving serine protease and kinase enzymes .

Result of Action

Related compounds like phenylboronic acids are known to inhibit the growth, progression, and metastasis of tumor cells .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 3-Formylphenyl 4-chlorobenzenesulfonate are not fully understood due to the limited information available. It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve various biochemical reactions .

Cellular Effects

The effects of this compound on cells and cellular processes are not well-documented. It is known that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is not fully understood. It is believed that this compound exerts its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

The metabolic pathways involving this compound are not well-documented. It is known that this compound can interact with various enzymes and cofactors .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-documented. It is known that this compound can interact with various transporters or binding proteins .

Subcellular Localization

The subcellular localization of this compound is not well-documented. It is known that this compound can interact with various biomolecules, potentially influencing its activity or function .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Formylphenyl 4-chlorobenzenesulfonate can be synthesized under basic conditions by reacting 3-hydroxybenzaldehyde (salicylaldehyde) with 4-chlorobenzenesulfonyl chloride. The reaction likely proceeds through a nucleophilic acyl substitution mechanism where the phenoxide (formed by deprotonation of the phenol) acts as a nucleophile.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process typically includes the use of automated reactors and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-Formylphenyl 4-chlorobenzenesulfonate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles under suitable conditions.

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to a hydroxymethyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

Nucleophilic Substitution: Products depend on the nucleophile used, e.g., 3-formylphenyl 4-methoxybenzenesulfonate.

Oxidation: 3-Formylphenyl 4-chlorobenzoic acid.

Reduction: 3-Hydroxymethylphenyl 4-chlorobenzenesulfonate.

Scientific Research Applications

3-Formylphenyl 4-chlorobenzenesulfonate is used in various scientific research applications:

Chemistry: As an intermediate in organic synthesis and for studying noncovalent interactions like hydrogen bonding, halogen bonding, and π-π stacking interactions.

Biology: Potential use in the development of biochemical assays and as a probe for studying enzyme-substrate interactions.

Medicine: Investigated for its potential role in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the synthesis of advanced materials and as a precursor for specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

- 2-Formylphenyl 4-chlorobenzenesulfonate

- 4-Formylphenyl 4-chlorobenzenesulfonate

- 3-Formylphenyl 4-bromobenzenesulfonate

Comparison

3-Formylphenyl 4-chlorobenzenesulfonate is unique due to the specific positioning of the formyl and chlorine groups, which influences its reactivity and interaction with other molecules. Compared to its positional isomers, it may exhibit different physical properties and reactivity patterns, making it suitable for specific applications in research and industry.

Properties

IUPAC Name |

(3-formylphenyl) 4-chlorobenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClO4S/c14-11-4-6-13(7-5-11)19(16,17)18-12-3-1-2-10(8-12)9-15/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYWWZDUURHHYAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OS(=O)(=O)C2=CC=C(C=C2)Cl)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-1-[4-(3-fluoropropoxy)phenyl]-3-[(4-methoxyphenyl)amino]prop-2-en-1-one](/img/structure/B2720021.png)

![1-[4-(Benzenesulfonyl)piperazin-1-yl]-3-(3-phenoxyphenoxy)propan-2-ol](/img/structure/B2720027.png)

![[2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B2720038.png)